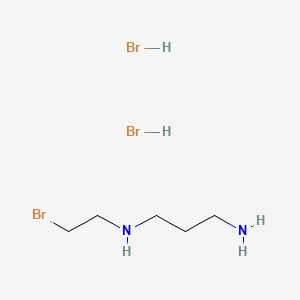

N-(2-Bromoethyl)-1,3-propanediamine dihydrobromide

CAS No.: 23545-42-8

Cat. No.: VC2050993

Molecular Formula: C5H14Br2N2

Molecular Weight: 261.99 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 23545-42-8 |

|---|---|

| Molecular Formula | C5H14Br2N2 |

| Molecular Weight | 261.99 g/mol |

| IUPAC Name | N'-(2-bromoethyl)propane-1,3-diamine;hydrobromide |

| Standard InChI | InChI=1S/C5H13BrN2.BrH/c6-2-5-8-4-1-3-7;/h8H,1-5,7H2;1H |

| Standard InChI Key | POANSIVBBLUJFG-UHFFFAOYSA-N |

| SMILES | C(CN)CNCCBr.Br.Br |

| Canonical SMILES | C(CN)CNCCBr.Br |

Introduction

Chemical Properties and Structure

Basic Information and Identification

N-(2-Bromoethyl)-1,3-propanediamine dihydrobromide is identified by the CAS number 23545-42-8. The compound has several synonyms including 3-(2-Bromoethylamino)propylamine dihydrobromide and Amifostine Impurity 9 DiHBr . Its molecular structure features a bromoethyl group attached to a propanediamine backbone, which contributes significantly to its reactivity profile and applications in chemical synthesis. The bromine atoms in the compound enable it to function effectively as an intermediate in the synthesis of more complex molecules, particularly those with nitrogen-containing heterocycles .

Physical and Chemical Characteristics

The physical properties of N-(2-Bromoethyl)-1,3-propanediamine dihydrobromide are summarized in Table 1, providing essential information for researchers and manufacturers working with this compound.

The compound exists as white crystals and requires proper storage conditions to maintain stability . Its relatively high melting and boiling points indicate good thermal stability, which is important for various synthetic applications requiring elevated temperatures . The compound demonstrates solubility in polar solvents, making it convenient for laboratory manipulations in organic synthesis .

Synthesis and Preparation Methods

Laboratory Synthesis Routes

The synthesis of N-(2-Bromoethyl)-1,3-propanediamine dihydrobromide typically involves the reaction of 1,3-propanediamine with 2-bromoethanol in the presence of hydrobromic acid. This reaction proceeds through the formation of an intermediate, which is then converted to the final product by further reaction with hydrobromic acid. The process requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of the product. Alternative synthetic approaches include reacting N-(2-ethoxyl)-1,3-propanediamine with hydrobromic acid in a two-step process.

Industrial Production Methods

Industrial production of N-(2-Bromoethyl)-1,3-propanediamine dihydrobromide follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and automated systems to scale up production while maintaining consistency and safety standards. Quality control measures are implemented to ensure the purity and structural integrity of the final product, with techniques such as argentometric titration for bromide quantification and ¹H NMR spectroscopy for confirmation of molecular structure. Industrial production methods aim to optimize yield while reducing waste and environmental impact.

Chemical Reactions and Reactivity

Types of Reactions

N-(2-Bromoethyl)-1,3-propanediamine dihydrobromide participates in various types of chemical reactions, making it a versatile reagent in organic synthesis. The compound undergoes substitution reactions where the bromine atoms can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new compounds. It also participates in oxidation and reduction reactions under specific conditions to yield different products. Additionally, the compound can undergo intramolecular cyclization to form heterocyclic compounds, which are important structural motifs in pharmaceuticals and agrochemicals.

Common Reagents and Reaction Conditions

The reactivity of N-(2-Bromoethyl)-1,3-propanediamine dihydrobromide with various reagents is summarized in Table 2, highlighting its versatility in organic synthesis.

| Reaction Type | Common Reagents | Conditions | Major Products | Source |

|---|---|---|---|---|

| Substitution | Sodium azide, potassium thiocyanate, primary amines | Mild heating, polar solvents | Azides, thiocyanates, secondary amines | |

| Oxidation | Hydrogen peroxide, potassium permanganate | Acidic or basic conditions | Corresponding alcohols or carboxylic acids | |

| Reduction | Lithium aluminum hydride, sodium borohydride | Anhydrous conditions | Primary amines or alcohols | |

| Cyclization | - | Specific catalysts, controlled temperature | Heterocyclic compounds |

In particular, the compound reacts with sodium thiophosphate in dimethylformamide (DMF) to yield S-2-(ω-aminoalkylamino) ethyl dihydrogen phosphorothioates, which are considered potential chemical radioprotectants. This reaction underscores the importance of this compound in the development of protective agents against radiation exposure.

Applications in Research and Industry

Pharmaceutical and Medicinal Chemistry Applications

N-(2-Bromoethyl)-1,3-propanediamine dihydrobromide has significant applications in pharmaceutical research and development. The compound serves as a crucial intermediate in the synthesis of drugs, particularly those targeting neurological disorders due to its ability to cross the blood-brain barrier. It is also used in the preparation of Amifostine, a cytoprotector that protects normal tissues from the toxic effects of chemotherapy and radiation therapy . Research indicates that derivatives of this compound may exhibit antimicrobial properties, showing efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.

Applications in Material Science and Biotechnology

Beyond pharmaceutical applications, N-(2-Bromoethyl)-1,3-propanediamine dihydrobromide plays a role in material science and biotechnology . The compound is employed in the modification of polymers and biomolecules, enhancing their functional properties for specific applications . Its ability to introduce amine functionalities makes it valuable in creating advanced materials with improved biocompatibility and functionality for biomedical applications. In biotechnology, the compound is used to modify proteins and nucleic acids, facilitating studies of their structure and function.

Biological Activity and Pharmacological Profile

| Potential Application | Research Findings | Source |

|---|---|---|

| Antimicrobial Activity | Derivatives show efficacy against S. aureus and E. coli | |

| Neuroactive Properties | Compounds with bromoethyl groups can modulate neurotransmitter systems | |

| Radioprotection | Used in synthesis of phosphorothioates with radioprotective properties | |

| DMT1 Inhibition | May help regulate iron homeostasis in iron overload disorders |

Notably, the compound's role in the synthesis of S-2-(ω-aminoalkylamino) ethyl dihydrogen phosphorothioates positions it as indirectly important in developing radioprotective agents. Additionally, its potential as a DMT1 (Divalent Metal Transporter 1) inhibitor suggests applications in treating conditions related to iron overload.

| Size (g) | Approximate Price Range (USD) | Delivery Timeframe | Source |

|---|---|---|---|

| 1.000 | $25-30 | 10-20 days | |

| 5.000 | $70-75 | 10-20 days | |

| 25.000 | $230-235 | 10-20 days | |

| 100.000 | $670-675 | 10-20 days | |

| 200.000 | $1,145-1,150 | 10-20 days |

The compound is typically supplied with a purity of 95-97%, which is suitable for most research and industrial applications . Higher purity grades may be available upon special request for applications requiring stringent quality standards .

Quality Assessment Methods

Quality assessment of N-(2-Bromoethyl)-1,3-propanediamine dihydrobromide involves various analytical techniques to ensure purity and structural integrity. Common methods include ¹H NMR spectroscopy to confirm the molecular structure, HPLC for purity assessment, and elemental analysis for composition verification. Additionally, argentometric titration can be used for bromide quantification, achieving high accuracy in assay determination. Certificates of analysis typically accompany commercial products, providing information on purity, appearance, and other relevant specifications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume